Cas no 901279-60-5 (1-(1-benzylpyrrolidin-2-yl)ethan-1-one)

1-(1-Benzylpyrrolidin-2-yl)ethan-1-one is a pyrrolidine-derived ketone compound featuring a benzyl substituent at the nitrogen position. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The benzyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The ketone functionality offers a reactive site for further derivatization, such as reductive amination or nucleophilic addition. Its rigid pyrrolidine scaffold contributes to conformational restraint, which can be advantageous in designing stereoselective compounds. The product is typically handled under standard laboratory conditions, though its reactivity may require inert atmospheres for certain transformations. Proper storage and handling are recommended to maintain stability.
1-(1-benzylpyrrolidin-2-yl)ethan-1-one structure
901279-60-5 structure
Product name:1-(1-benzylpyrrolidin-2-yl)ethan-1-one
CAS No:901279-60-5
MF:C13H17NO
Molecular Weight:203.280183553696
CID:5964347
PubChem ID:21642865

1-(1-benzylpyrrolidin-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(1-benzylpyrrolidin-2-yl)ethan-1-one
    • SCHEMBL12964221
    • EN300-1869543
    • 901279-60-5
    • 1-Benzyl-2-acetylpyrrolidine
    • インチ: 1S/C13H17NO/c1-11(15)13-8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3
    • InChIKey: NJPGHZBVAGZDCV-UHFFFAOYSA-N
    • SMILES: O=C(C)C1CCCN1CC1C=CC=CC=1

計算された属性

  • 精确分子量: 203.131014166g/mol
  • 同位素质量: 203.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • XLogP3: 2

1-(1-benzylpyrrolidin-2-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1869543-0.05g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
0.05g
$587.0 2023-09-18
Enamine
EN300-1869543-5.0g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
5g
$2110.0 2023-06-02
Enamine
EN300-1869543-5g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
5g
$2028.0 2023-09-18
Enamine
EN300-1869543-0.5g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
0.5g
$671.0 2023-09-18
Enamine
EN300-1869543-2.5g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
2.5g
$1370.0 2023-09-18
Enamine
EN300-1869543-10.0g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
10g
$3131.0 2023-06-02
Enamine
EN300-1869543-1g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
1g
$699.0 2023-09-18
Enamine
EN300-1869543-10g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
10g
$3007.0 2023-09-18
Enamine
EN300-1869543-0.25g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
0.25g
$642.0 2023-09-18
Enamine
EN300-1869543-0.1g
1-(1-benzylpyrrolidin-2-yl)ethan-1-one
901279-60-5
0.1g
$615.0 2023-09-18

1-(1-benzylpyrrolidin-2-yl)ethan-1-one 関連文献

1-(1-benzylpyrrolidin-2-yl)ethan-1-oneに関する追加情報

Recent Advances in the Study of 1-(1-Benzylpyrrolidin-2-yl)ethan-1-one (CAS: 901279-60-5): A Comprehensive Research Brief

1-(1-Benzylpyrrolidin-2-yl)ethan-1-one (CAS: 901279-60-5) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest studies and advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent literature highlights the role of 1-(1-benzylpyrrolidin-2-yl)ethan-1-one as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the benzylpyrrolidine moiety, make it a versatile scaffold for the development of novel compounds targeting neurological and psychiatric disorders. Studies have demonstrated its utility in the design of ligands for neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways.

One of the most notable findings in recent research is the compound's potential as a precursor for the synthesis of selective dopamine D3 receptor antagonists. These antagonists have shown promise in the treatment of substance use disorders and Parkinson's disease. The ability to modify the 1-(1-benzylpyrrolidin-2-yl)ethan-1-one scaffold has enabled researchers to fine-tune the pharmacological properties of resulting compounds, improving their selectivity and efficacy.

In addition to its applications in neuroscience, 1-(1-benzylpyrrolidin-2-yl)ethan-1-one has been investigated for its role in the development of antimicrobial agents. Recent studies have explored its derivatives as potential inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance. The compound's ability to penetrate bacterial cell membranes and interact with key proteins makes it a valuable candidate for further optimization.

The synthesis of 1-(1-benzylpyrrolidin-2-yl)ethan-1-one has also seen advancements, with researchers developing more efficient and environmentally friendly methods. Recent publications describe novel catalytic approaches that reduce the need for hazardous reagents and improve yield. These innovations are critical for scaling up production and ensuring the compound's availability for further research and development.

Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and toxicology. Ongoing studies are focused on elucidating its metabolic pathways and potential side effects, which are essential for its transition from laboratory research to clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 1-(1-benzylpyrrolidin-2-yl)ethan-1-one (CAS: 901279-60-5) represents a valuable tool in the arsenal of chemical biology and drug discovery. Its versatility as a synthetic intermediate and its potential therapeutic applications underscore the importance of continued research. Future studies will likely explore its use in additional disease models and further optimize its derivatives for clinical use.

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